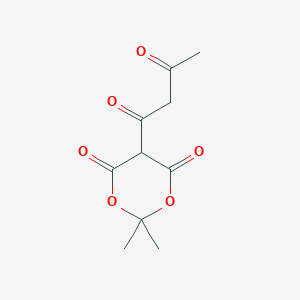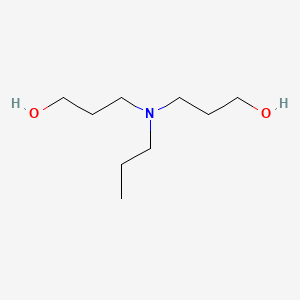
3,3'-(Propylazanediyl)di(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Propylazanediyl)di(propan-1-ol) is an organic compound with the molecular formula C6H15NO2This compound is characterized by the presence of two hydroxyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-(Propylazanediyl)di(propan-1-ol) can be synthesized through a two-step process:
Reaction of Propionaldehyde with Ammonia: Propionaldehyde reacts with ammonia to form 3-aminopropanal.
Reduction of 3-aminopropanal: The intermediate 3-aminopropanal is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield 3,3’-(Propylazanediyl)di(propan-1-ol).
Industrial Production Methods
In industrial settings, the production of 3,3’-(Propylazanediyl)di(propan-1-ol) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propylazanediyl)di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Propanal and propanoic acid.
Reduction: Propylamine.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,3’-(Propylazanediyl)di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-(Propylazanediyl)di(propan-1-ol) involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Amine Group: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
3,3’-Iminobis(1-propanol): Similar structure but with an imine group instead of an amine group.
3-(3-Hydroxypropylamino)propan-1-ol: Another name for the same compound.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and two amine groups
Uniqueness
3,3’-(Propylazanediyl)di(propan-1-ol) is unique due to its specific arrangement of hydroxyl and amine groups, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
144205-48-1 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-[3-hydroxypropyl(propyl)amino]propan-1-ol |
InChI |
InChI=1S/C9H21NO2/c1-2-5-10(6-3-8-11)7-4-9-12/h11-12H,2-9H2,1H3 |
InChI Key |
TZURNNTVLKQXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


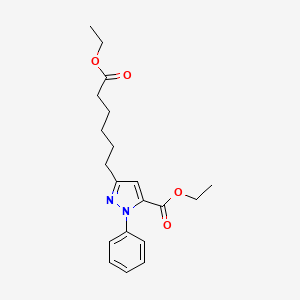
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
silane](/img/structure/B12548260.png)
pentasilolane](/img/structure/B12548270.png)
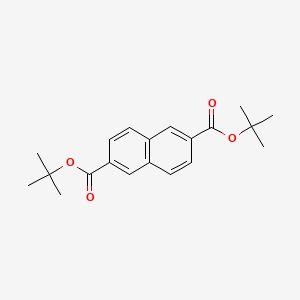
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)

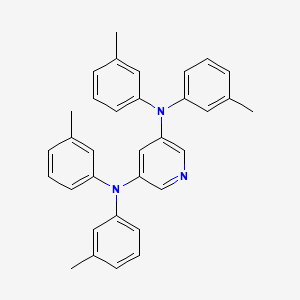
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

acetate](/img/structure/B12548326.png)

